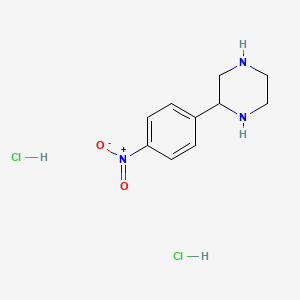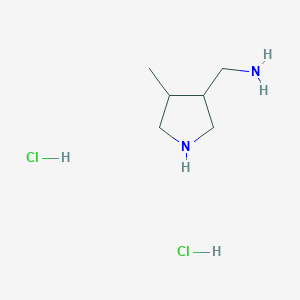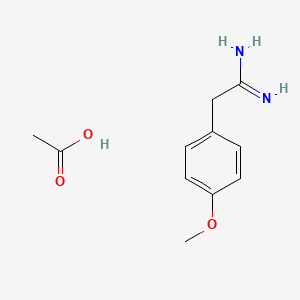
2-(4-Methoxy-phenyl)-acetamidine HOAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-phenyl)-acetamidine HOAc, also known as MPA, is an organic compound that is used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. MPA is a white crystalline solid with a molecular weight of 169.19 g/mol. It is a derivative of acetamidine and is composed of a phenyl ring with a methoxy group attached to the 4th carbon atom. MPA has a melting point of 79-80°C and is soluble in water, ethanol, and chloroform.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-phenyl)-acetamidine HOAc has been used in a variety of scientific applications, such as in pharmaceuticals, biochemistry, and physiological research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer agents. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been used in the synthesis of various biochemicals, such as peptides and amino acids. It has also been used in the synthesis of various physiological agents, such as hormones and neurotransmitters.
Mecanismo De Acción
2-(4-Methoxy-phenyl)-acetamidine HOAc is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been associated with improved cognitive function and memory.
Biochemical and Physiological Effects
2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which has been associated with improved cognitive function and memory. 2-(4-Methoxy-phenyl)-acetamidine HOAc has also been shown to inhibit the enzyme acetylcholinesterase, which has been associated with improved cognitive function and memory. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxy-phenyl)-acetamidine HOAc has several advantages and limitations for use in laboratory experiments. One advantage is that 2-(4-Methoxy-phenyl)-acetamidine HOAc is a relatively inexpensive and easily obtainable compound. Additionally, 2-(4-Methoxy-phenyl)-acetamidine HOAc is soluble in water, ethanol, and chloroform, which makes it easy to use in a variety of laboratory experiments. A limitation of 2-(4-Methoxy-phenyl)-acetamidine HOAc is that it is not very stable and can degrade over time, which can lead to inaccurate results.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-Methoxy-phenyl)-acetamidine HOAc. One potential direction is to investigate the potential therapeutic effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc in humans, such as its potential to improve cognitive function and memory. Additionally, further research could be done to investigate the potential anti-inflammatory, anti-cancer, and anti-oxidant effects of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Furthermore, research could be done to investigate the potential mechanisms of action of 2-(4-Methoxy-phenyl)-acetamidine HOAc and to develop more efficient and stable synthetic methods for the production of 2-(4-Methoxy-phenyl)-acetamidine HOAc. Finally, research could be done to investigate the potential for 2-(4-Methoxy-phenyl)-acetamidine HOAc to interact with other drugs and to determine the optimal dosage for various applications.
Métodos De Síntesis
2-(4-Methoxy-phenyl)-acetamidine HOAc is synthesized from the reaction of 4-methoxyphenylacetic acid and acetamidine in the presence of pyridine. The reaction proceeds via an oxazoline intermediate, and the product is obtained in a yield of approximately 80%.
Propiedades
IUPAC Name |
acetic acid;2-(4-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H4O2/c1-12-8-4-2-7(3-5-8)6-9(10)11;1-2(3)4/h2-5H,6H2,1H3,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCRICIOUCBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-phenyl)-acetamidine HOAc | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




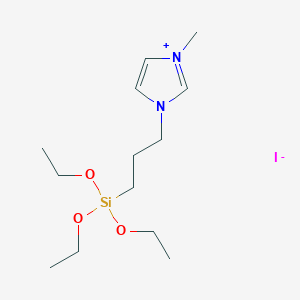





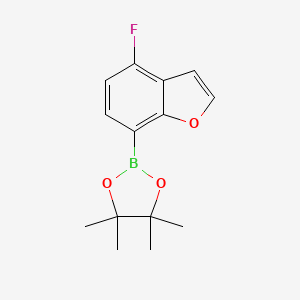

![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
